{2-[(2,4-Difluorophenoxy)methyl]phenyl}(pyrrolidin-1-yl)methanone
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Overview
Description
{2-[(2,4-DIFLUOROPHENOXY)METHYL]PHENYL}(1-PYRROLIDINYL)METHANONE is a synthetic organic compound characterized by the presence of difluorophenoxy and pyrrolidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(2,4-DIFLUOROPHENOXY)METHYL]PHENYL}(1-PYRROLIDINYL)METHANONE typically involves the reaction of 2,4-difluorophenol with benzyl chloride to form 2,4-difluorophenyl benzyl ether. This intermediate is then reacted with pyrrolidine in the presence of a base to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
{2-[(2,4-DIFLUOROPHENOXY)METHYL]PHENYL}(1-PYRROLIDINYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and halogenated reagents. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluorophenoxy ketones, while reduction can produce difluorophenoxy alcohols .
Scientific Research Applications
{2-[(2,4-DIFLUOROPHENOXY)METHYL]PHENYL}(1-PYRROLIDINYL)METHANONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {2-[(2,4-DIFLUOROPHENOXY)METHYL]PHENYL}(1-PYRROLIDINYL)METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Difluorophenyl)pyridine
- (2-((2,4-Difluorophenoxy)methyl)phenyl)methanol
- 2-[(2,4-Difluorophenoxy)methyl]benzoic acid
Uniqueness
{2-[(2,4-DIFLUOROPHENOXY)METHYL]PHENYL}(1-PYRROLIDINYL)METHANONE is unique due to its specific combination of difluorophenoxy and pyrrolidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H17F2NO2 |
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Molecular Weight |
317.3 g/mol |
IUPAC Name |
[2-[(2,4-difluorophenoxy)methyl]phenyl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C18H17F2NO2/c19-14-7-8-17(16(20)11-14)23-12-13-5-1-2-6-15(13)18(22)21-9-3-4-10-21/h1-2,5-8,11H,3-4,9-10,12H2 |
InChI Key |
QIHYQBGTKGWPKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2COC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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